NMDA Receptor Binding Affinity: 3-MeO-PCE vs. Ketamine, PCP, Methoxetamine, and 3-MeO-PCP
In a head-to-head radioligand displacement assay by the NIMH Psychoactive Drug Screening Program, 3-MeO-PCE exhibited an NMDA receptor Ki of 61 nM (pKi 7.22 ± 0.08). This represents a 10.8-fold higher affinity than ketamine (Ki = 659 nM, pKi 6.18 ± 0.07), a 4.2-fold higher affinity than methoxetamine (Ki = 259 nM, pKi 6.59 ± 0.06), and affinity comparable to PCP (Ki = 59 nM, pKi 7.23 ± 0.07). However, 3-MeO-PCP was 3.0-fold more potent at NMDA receptors (Ki = 20 nM, pKi 7.69 ± 0.08), establishing 3-MeO-PCE as an intermediate-affinity NMDA ligand within the arylcyclohexylamine class [1].
| Evidence Dimension | NMDA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 3-MeO-PCE Ki = 61 nM (pKi 7.22 ± 0.08) |
| Comparator Or Baseline | Ketamine Ki = 659 nM; PCP Ki = 59 nM; Methoxetamine Ki = 259 nM; 3-MeO-PCP Ki = 20 nM |
| Quantified Difference | 10.8× higher affinity than ketamine; 4.2× higher than methoxetamine; comparable to PCP (1.03× difference); 3.0× lower affinity than 3-MeO-PCP |
| Conditions | Radioligand displacement of [³H]MK-801 at the PCP binding site of the NMDA receptor; 12-point concentration-response in triplicate; NIMH PDSP assay platform |
Why This Matters
For researchers selecting an NMDA antagonist tool compound, 3-MeO-PCE occupies an affinity niche distinct from both the low-affinity clinical agent ketamine and the ultra-high-affinity 3-MeO-PCP, enabling dose-response studies at concentrations between these extremes.
- [1] Roth BL, Gibbons S, Arunotayanun W, Huang X-P, Setola V, Treble R, Iversen L. Table 2: Representative pKi values for ketamine, PCP and analogues. PLoS ONE. 2013;8(3):e59334. doi:10.1371/journal.pone.0059334 View Source
